molecular formula C16H13ClO3S B5737722 Phenacyl 2-(4-chlorophenyl)sulfanylacetate

Phenacyl 2-(4-chlorophenyl)sulfanylacetate

Cat. No.: B5737722
M. Wt: 320.8 g/mol
InChI Key: HCIJBXYYGHKXKM-UHFFFAOYSA-N
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Description

Phenacyl 2-(4-chlorophenyl)sulfanylacetate is an organic compound that features a phenacyl group attached to a 2-(4-chlorophenyl)sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl 2-(4-chlorophenyl)sulfanylacetate can be synthesized through a multi-step process involving the reaction of phenacyl bromide with 2-(4-chlorophenyl)thiolacetic acid. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-(4-chlorophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the bromide is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Phenacyl derivatives with various nucleophiles.

Scientific Research Applications

Phenacyl 2-(4-chlorophenyl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenacyl 2-(4-chlorophenyl)sulfanylacetate involves its interaction with molecular targets through its functional groups. The phenacyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetate moiety can engage in nucleophilic attacks. These interactions can modulate biochemical pathways and affect the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Phenacyl acetate
  • Phenacyl 2-(4-methylphenyl)sulfanylacetate
  • Phenacyl 2-(4-bromophenyl)sulfanylacetate

Uniqueness

Phenacyl 2-(4-chlorophenyl)sulfanylacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific characteristics.

Properties

IUPAC Name

phenacyl 2-(4-chlorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIJBXYYGHKXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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